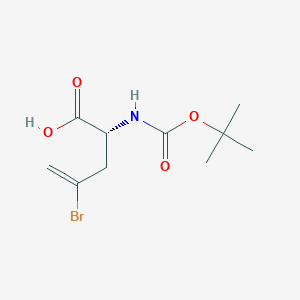

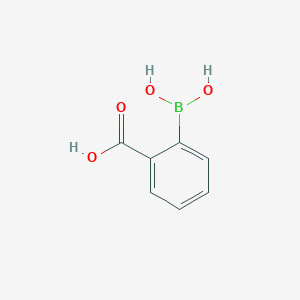

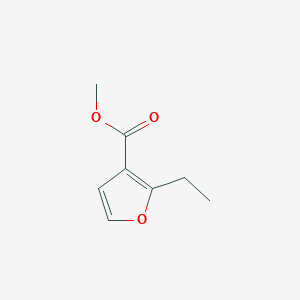

![molecular formula C8H12IN3O4S B115452 1-[2-(Ethylsulfonyl)ethyl]-5-iodo-2-methyl-4-nitro-1h-imidazole CAS No. 154475-33-9](/img/structure/B115452.png)

1-[2-(Ethylsulfonyl)ethyl]-5-iodo-2-methyl-4-nitro-1h-imidazole

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“1-[2-(Ethylsulfonyl)ethyl]-5-iodo-2-methyl-4-nitro-1h-imidazole” is a chemical compound with the molecular formula C8H12IN3O4S and a molecular weight of 373.17 . It is a second-generation 2-methyl-5-nitroimidazole .

Synthesis Analysis

The synthesis of “1-[2-(Ethylsulfonyl)ethyl]-5-iodo-2-methyl-4-nitro-1h-imidazole” can be achieved from Tinidazole Related Compound B (1-(2-Ethyl-Sulfonylethyl)-2-Methyl-4-Nitroimidazole) .Molecular Structure Analysis

The molecular structure of this compound includes an imidazole ring, which is a five-membered ring with two non-adjacent nitrogen atoms. The imidazole ring is substituted with an ethylsulfonyl ethyl group, an iodine atom, a methyl group, and a nitro group .Physical And Chemical Properties Analysis

The predicted boiling point of this compound is 581.7±45.0 °C, and its predicted density is 1.96±0.1 g/cm3. The predicted pKa value is -0.97±0.60 .Applications De Recherche Scientifique

Antioxidant Capacity Assessment

The ABTS/PP decolorization assay, which evaluates antioxidant capacity, has been a focal point of research. This assay, leveraging the radical cation-based ABTS●+ and potassium persulfate, is crucial for understanding antioxidant mechanisms, particularly among phenolic antioxidants. Some antioxidants can form coupling adducts with ABTS●+, contributing to their total antioxidant capacity, while others may oxidize without coupling. This distinction is vital for assessing the specificity and relevance of various antioxidants through the ABTS assay, despite its broad application in tracking antioxidant systems during storage and processing (Ilyasov et al., 2020).

Antitumor Activity of Imidazole Derivatives

Imidazole derivatives have been extensively reviewed for their potential as antitumor agents. Compounds such as bis(2-chloroethyl)amino derivatives of imidazole have shown promise, with some advancing past preclinical testing stages. These structures are significant not only for developing new antitumor drugs but also for synthesizing compounds with diverse biological properties (Iradyan et al., 2009).

Applications in Medicinal Chemistry

Nitroimidazoles, embodying a blend of aromatic imidazole and nitro groups, showcase a vast array of applications in medicinal chemistry. These compounds are actively researched for their roles in antitumor, antibacterial, antifungal, antiparasitic, and other drug applications. Their utility spans from clinical use in anticancer and antimicrobial therapies to diagnostics and supramolecular assemblies, highlighting the versatility and potential of nitroimidazole heterocycles (Li et al., 2018).

Analytical Methods for Antioxidant Activity

The study of antioxidants, crucial across various fields including medicine, has led to the development of numerous tests for assessing antioxidant activity. Methods such as ORAC, HORAC, TRAP, TOSC, CUPRAC, FRAP, and mixed tests like ABTS and DPPH offer insights into the kinetics and mechanisms of antioxidant action. These assays, based on chemical reactions and spectrophotometry, have been effectively applied in analyzing the antioxidant capacity of complex samples (Munteanu & Apetrei, 2021).

Mécanisme D'action

While the specific mechanism of action for “1-[2-(Ethylsulfonyl)ethyl]-5-iodo-2-methyl-4-nitro-1h-imidazole” is not provided, it is structurally related to tinidazole, a nitroimidazole antiprotozoal agent. The nitro group of tinidazole is reduced in Trichomonas by a ferredoxin-mediated electron transport system. The free nitro radical generated as a result of this reduction is believed to be responsible for the antiprotozoal activity .

Propriétés

IUPAC Name |

1-(2-ethylsulfonylethyl)-5-iodo-2-methyl-4-nitroimidazole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12IN3O4S/c1-3-17(15,16)5-4-11-6(2)10-8(7(11)9)12(13)14/h3-5H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DAQQNSOGJTTXBA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCS(=O)(=O)CCN1C(=NC(=C1I)[N+](=O)[O-])C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12IN3O4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30379473 |

Source

|

| Record name | 1-[2-(Ethanesulfonyl)ethyl]-5-iodo-2-methyl-4-nitro-1H-imidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30379473 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

373.17 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-[2-(Ethylsulfonyl)ethyl]-5-iodo-2-methyl-4-nitro-1h-imidazole | |

CAS RN |

154475-33-9 |

Source

|

| Record name | 1-[2-(Ethanesulfonyl)ethyl]-5-iodo-2-methyl-4-nitro-1H-imidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30379473 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

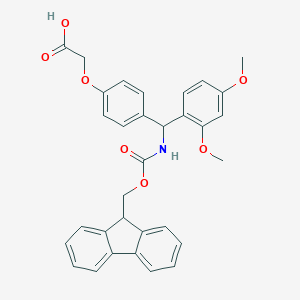

![Octyl [2-(trifluoromethyl)phenyl] ether](/img/structure/B115390.png)

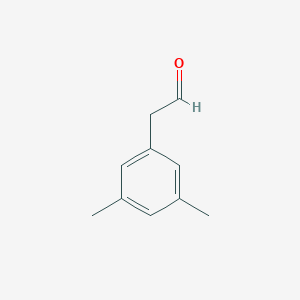

![5-Fluorotricyclo[5.2.1.02,6]deca-3,8-diene](/img/structure/B115391.png)

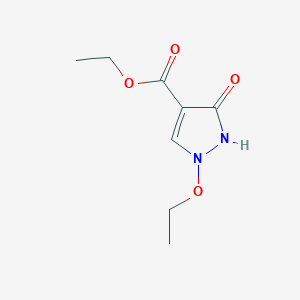

![diexo-3-tert-Butoxycarbonylamino-7-oxa-bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B115394.png)

![tert-butyl 3-formyl-1H-pyrrolo[2,3-b]pyridine-1-carboxylate](/img/structure/B115396.png)